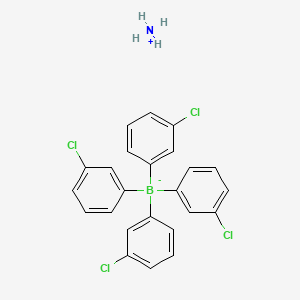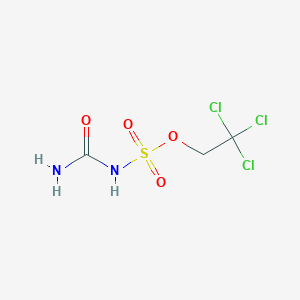
Tris(ethylenediamine)nickel(II) chloride hydrate
Descripción general
Descripción
Synthesis Analysis
The substance was synthesized in a minimum amount of distilled water . The synthesis involved the reaction of pure nickel(II) chloride hexahydrate NiCl2·6H2O and 1,2-diamino-ethane (ethylendiamine) H2NCH2CH2NH2 . The conditions for synthesis of the crystals from aqueous solutions have been considered .Molecular Structure Analysis
The molecular structure of Tris(ethylenediamine)nickel(II) chloride hydrate was studied using methods of X-ray powder and single-crystal diffraction . The full-matrix least-squares refinement of the structural parameters of 26 atoms (two nickel, four chlorine, nine nitrogen, nine carbon, and two oxygen atoms) based on the room-temperature experimental data was performed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Tris(ethylenediamine)nickel(II) chloride hydrate were studied . The replacement of water molecules with chlorine ions in the composition of hexa-aqua cation [Ni(H2O)6]2+ allows one to change to a certain extent the transmittance spectrum of the crystal without changing the set of transmission/absorption bands .Physical And Chemical Properties Analysis
Tris(ethylenediamine)nickel(II) chloride hydrate has a melting point of 170 °C (dec.) (lit.) . It is a coordination complex of nickel (II) with a molecular weight of 309.89 (anhydrous basis) .Aplicaciones Científicas De Investigación
Thermal Investigation and Decomposition
Tris(ethylenediamine)nickel(II) chloride hydrate demonstrates distinct thermal profiles and behavior. Thermal investigations reveal the synthesis of several bis and mono(diamine) complexes in solid state from corresponding tris complexes. Tris(diamine) complexes are observed to generate cis bis(diamine) species upon heating, but only one tris(ethylenediamine)nickel(II) chloride dihydrate forms cis bis species through isomerization from a temporarily formed trans species (De, Biswas, & Chaudhuri, 1983). Moreover, thermal decomposition studies of these complexes show a step-wise loss of ethylenediamine and other distinct decomposition stages (George & Wendlandt, 1963).
Synthesis and Characterization of Novel Complexes
Research on tris(ethylenediamine)nickel(II) chloride hydrate has led to the synthesis of novel complexes, including mixed metallic compounds and nickel(II) complexes containing glycosylamines derived from monosaccharides and diamines. These complexes are characterized by various physicochemical methods and demonstrate unique properties (Srinivasan et al., 2009); (Yano et al., 1985).
Magnetic and Optical Properties
Certain tris(ethylenediamine)nickel(II) chloride hydrate complexes exhibit paramagnetic behavior and are investigated for their magnetic susceptibility and optical properties. These studies contribute to understanding the electronic structure and behavior of such complexes (Alahmari et al., 2019).
Applications in Battery Technology
The compound has also been explored in the context of battery technology. For example, nickel nitride synthesized from tris(ethylenediamine)nickel(II) salts has been examined as a potential negative electrode material for sodium-ion batteries, demonstrating significant reversible charge storage capacity (Li et al., 2013).
Conformational Changes and Crystallographic Investigations
Conformational changes in nickel(II) diamine complexes, including tris(ethylenediamine)nickel(II) chloride hydrate, have been studied using techniques like differential scanning calorimetry and crystallography. These studies provide insights into the structural dynamics of these complexes (De, Biswas, & Chaudhuri, 1985); (Reisinger et al., 2010).
Mecanismo De Acción
The mechanism of action of Tris(ethylenediamine)nickel(II) chloride hydrate involves the coordination of a nickel atom to three ethylenediamine ligands and two chloride ions.
Safety and Hazards
Tris(ethylenediamine)nickel(II) chloride hydrate may cause an allergic skin reaction and is suspected of causing cancer . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
Direcciones Futuras
The future directions of research on Tris(ethylenediamine)nickel(II) chloride hydrate could involve further investigation of its optical properties . The replacement of water molecules with chlorine ions in the composition of hexa-aqua cation [Ni(H2O)6]2+ allows one to change to a certain extent the transmittance spectrum of the crystal without changing the set of transmission/absorption bands . This suggests potential applications in the development of optical filters .
Propiedades
IUPAC Name |
dichloronickel;ethane-1,2-diamine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H8N2.2ClH.Ni.H2O/c3*3-1-2-4;;;;/h3*1-4H2;2*1H;;1H2/q;;;;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPSICCIEDKUMG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.O.Cl[Ni]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H26Cl2N6NiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584329 | |
| Record name | Ethane-1,2-diamine--dichloronickel--water (3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(ethylenediamine)nickel(II) chloride hydrate | |
CAS RN |
699012-90-3 | |
| Record name | Ethane-1,2-diamine--dichloronickel--water (3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Methyl-1-piperidinyl)methyl]benzonitrile](/img/structure/B1612424.png)
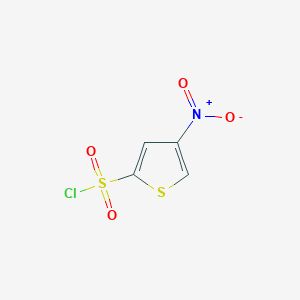
![Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B1612426.png)
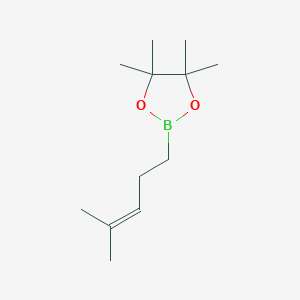


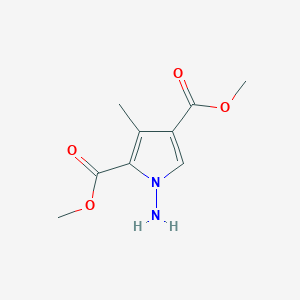


![N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid](/img/structure/B1612438.png)
